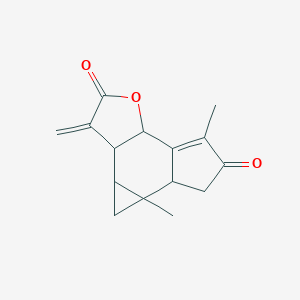
Anhydroivaxillarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydroivaxillarin is a flavonoid compound that has been found to exhibit various biological activities. It is a naturally occurring compound that can be found in several plant species, including the roots of Scutellaria baicalensis. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
1. Role in Enzyme Modulation and Cellular Processes
- Annexin II (ANXII) is a receptor known for its role in the conversion of plasminogen to plasmin, inducing metalloproteinase-9 (MMP-9) activity. This process is crucial in various cellular functions and signaling pathways. The study found that estrogen and certain drugs like statins can modulate this activity, suggesting a complex interaction between different molecules and receptors in the cell membrane (Hwang et al., 2006).
2. Therapeutic Applications of Enzyme Inhibitors and Activators
- Carbonic anhydrases (CAs) are a group of enzymes with potential therapeutic applications across various diseases. CA inhibitors (CAIs) and activators have been suggested for use in treating conditions like obesity, cancer, and neurological disorders. This area of research highlights the diverse potential of enzyme modulators in therapeutic applications (Supuran, 2008).
3. Enzyme Activity in Cancer Progression
- Certain carbonic anhydrase isoforms, such as CAIX and CAXII, have been implicated in cancer progression. They play roles in pH regulation and metabolic processes within tumors, making them potential targets for cancer treatment (Potter & Harris, 2003). Another study suggested that carbonic anhydrase XII (CAXII) promotes the invasion and migration ability of breast cancer cells through the p38 MAPK signaling pathway, indicating the critical role of this enzyme in cancer cell metastasis (Hsieh et al., 2010).
Propriétés
Numéro CAS |
10518-13-5 |
|---|---|
Nom du produit |
Anhydroivaxillarin |
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
2,11-dimethyl-6-methylidene-8-oxatetracyclo[8.3.0.02,4.05,9]tridec-10-ene-7,12-dione |
InChI |
InChI=1S/C15H16O3/c1-6-10(16)4-8-11(6)13-12(7(2)14(17)18-13)9-5-15(8,9)3/h8-9,12-13H,2,4-5H2,1,3H3 |
Clé InChI |
KTTIHIGGDOOVBX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C |
SMILES canonique |
CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C |
Autres numéros CAS |
14026-87-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



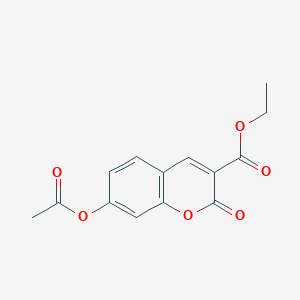
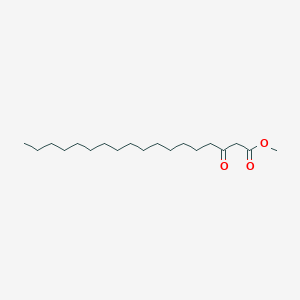
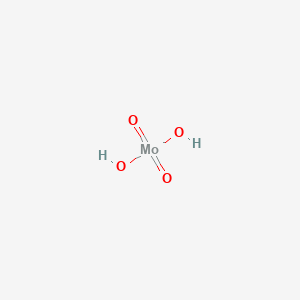
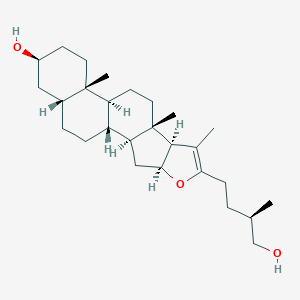
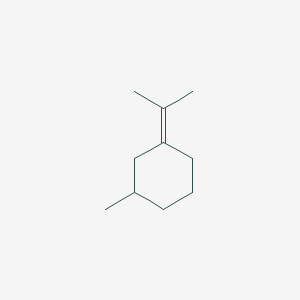
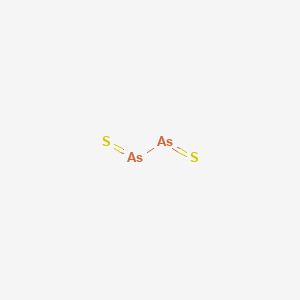
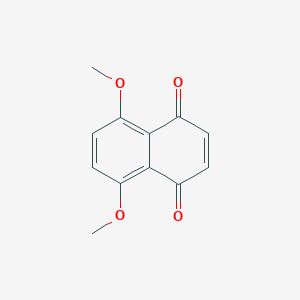
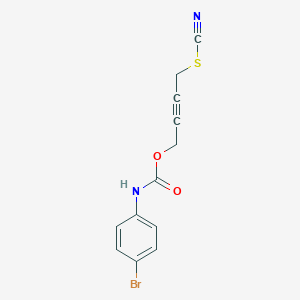
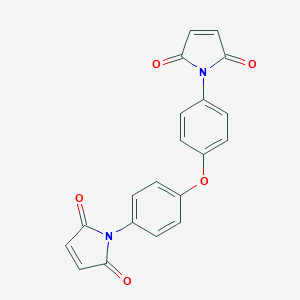
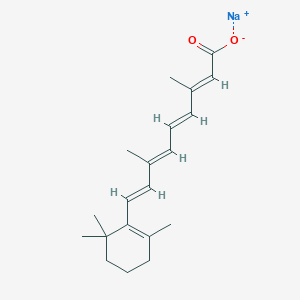
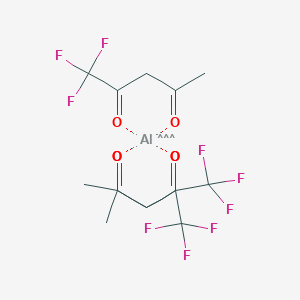
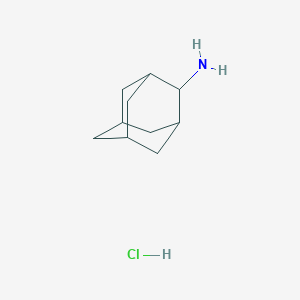
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)
